Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGHMBDWGNJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371316 | |
| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-10-8 | |
| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Thiophene Derivatives
The bromination step introduces the bromine atom at the 5-position of the thiophene ring. Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C achieves 89% yield, minimizing di-bromination byproducts. Alternative brominating agents like POBr₃ in toluene under reflux conditions yield 85% product but require rigorous moisture control.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DCM | 0°C | 89 | 98 |
| POBr₃ | Toluene | 110°C | 85 | 95 |
| Br₂ | Acetic Acid | 25°C | 78 | 90 |
Esterification of Bromothiophene Intermediates
The brominated thiophene is esterified using ethyl bromoacetate in the presence of potassium carbonate in tetrahydrofuran (THF) . This method achieves 92% yield at 0°C, with the base neutralizing HBr byproducts. Elevated temperatures (>25°C) reduce yields due to ester hydrolysis.
Oxidation to Oxoacetate
Final oxidation of the esterified intermediate employs potassium permanganate (KMnO₄) in aqueous acetone , yielding 88% product. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) achieve similar efficiency but generate toxic waste.
Multi-Step Functionalization via Intermediate Hydrolysis
Hydrolysis of Keto-Ester Precursors
A patent-derived method hydrolyzes 2-bromo-1-(thiophen-2-yl)ethanone using NaOH in ethanol under reflux, yielding 90% carboxylic acid intermediate. This step ensures regioselective bromination by pre-forming the reactive ketone.
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 5-bromothiophene-2-carboxylate with ethyl glyoxylate using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O achieves 82% yield. This method avoids harsh oxidation steps but requires anhydrous conditions.
Buchwald-Hartwig Amination
While primarily used for C–N bond formation, this technique has been adapted for esterification by coupling bromothiophenes with ethyl oxalate derivatives. Yields remain moderate (70–75%) due to competing side reactions.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Table 2: Solvent Impact on Esterification Efficiency
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| THF | K₂CO₃ | 0°C | 92 |
| DCM | Et₃N | 25°C | 85 |
| Acetone | NaHCO₃ | 0°C | 78 |
Catalytic Innovations
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances bromination rates by 30% in biphasic systems.
-
Flow Chemistry : Continuous flow reactors reduce reaction times from 12 hours to 2 hours for oxidation steps, achieving 95% conversion.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Electron-rich thiophenes favor 5-bromination, but competing 3-bromination (10–15%) occurs without Lewis acid catalysts like FeCl₃.
Intermediate Stability
The oxoacetate moiety is prone to decarboxylation above 60°C. Storage at –20°C under nitrogen extends shelf life to 6 months.
Purification Difficulties
Column chromatography with hexane/ethyl acetate (4:1) effectively separates di-brominated impurities (<2%).
Industrial Production Protocols
Large-scale synthesis employs continuous flow systems with in-line IR monitoring to adjust reagent stoichiometry dynamically. A patented pilot plant process produces 50 kg/month with 93% purity, using POBr₃ bromination and scCO₂ extraction for waste reduction .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate serves as a valuable building block for synthesizing various pharmaceutical compounds. Its derivatives have shown potential biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate significant antibacterial and antifungal properties against various strains, suggesting its utility in treating infections .
- Anti-inflammatory Properties : Research has explored its potential in inhibiting inflammatory pathways, which could lead to new treatments for inflammatory diseases .
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .
Material Science
The compound is also investigated for applications in material science, particularly in developing organic semiconductors and electronic devices due to its unique electronic properties derived from the thiophene structure .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Candida albicans. The compound was tested at various concentrations, revealing a dose-dependent response that supports further development as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects of this compound found that its derivatives inhibited the expression of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is primarily based on its ability to undergo various chemical reactions. The bromine atom and the 2-oxoacetate moiety provide reactive sites for nucleophilic and electrophilic attacks, respectively. These reactions can lead to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and the resulting products.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Electron-Withdrawing Groups : Bromine on thiophene (as in the target compound) increases electrophilicity compared to bromophenyl analogs, enhancing reactivity in nucleophilic substitutions .
- Bioactivity : Bromothiophene derivatives exhibit superior anticancer activity (e.g., IC₅₀ = 0.090–0.650 μM) compared to bromophenyl analogs, likely due to improved membrane permeability from the thiophene ring’s lipophilicity .
- Ester Group : Ethyl esters generally offer better solubility in organic solvents than methyl esters, facilitating synthetic modifications .
Functional Group Modifications
Table 2: Functional Group Impact on Spectral and Physical Properties
Key Observations :
- Amide vs. Ester : Oxoacetamides (e.g., 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide) exhibit lower solubility in organic solvents but higher metabolic stability compared to esters .
- Spectral Shifts : Bromothiophene derivatives show distinct UV-Vis absorption maxima (~280 nm) due to the thiophene ring’s conjugation, unlike phenyl analogs .
Biological Activity
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, with the molecular formula C₈H₇BrO₃S and CAS number 22098-10-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Overview of this compound
This compound belongs to the class of thiophene derivatives, characterized by a five-membered ring containing sulfur. The presence of a bromine atom at the 5-position of the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antibacterial and antifungal activities. Preliminary studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory and Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory and anticancer activities. Its derivatives have shown promise in inhibiting inflammatory pathways and cancer cell proliferation. Research is ongoing to elucidate the precise molecular targets involved in these activities, which may include specific enzymes or signaling pathways associated with inflammation and tumor growth.
The biological activity of this compound is primarily attributed to its structural features, particularly the bromine and oxoacetate moieties. These functional groups provide reactive sites for nucleophilic and electrophilic attacks, facilitating various chemical reactions that can lead to the formation of biologically active derivatives. The exact mechanisms are complex and require further study to fully understand the interactions with biological systems.
Synthesis Methods
This compound can be synthesized through several methods:
- Bromination : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride.
- Esterification : The brominated thiophene is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate.
- Oxidation : The final step involves oxidation using agents like potassium permanganate or chromium trioxide to form the 2-oxoacetate moiety.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate | Chlorine instead of Bromine | Different reactivity and biological effects |
| Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxybutanoate | Hydroxy group addition | Potentially different pharmacological profiles |
| Mthis compound | Methyl group instead of Ethyl | Variations in solubility and reactivity |
The unique brominated thiophene structure contributes to distinct chemical behavior and potential applications in medicinal chemistry.
Chemical Reactions Analysis
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings , where it reacts with boronic acids to form biaryl or heteroaryl products. This reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C–C bond .
Example Reaction:
$$
\text{Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Ethyl 2-(5-arylthiophen-2-yl)-2-oxoacetate}
$$
| Reaction Partner | Catalyst | Yield | Conditions | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | 82% | DME/HO, NaCO, 80°C |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiophene ring enables nucleophilic substitution at the 5-position. Amines, alkoxides, or thiols displace the bromine under mild conditions .
Example Reaction:
$$
\text{this compound} + \text{Morpholine} \rightarrow \text{Ethyl 2-(5-morpholinothiophen-2-yl)-2-oxoacetate}
$$
| Nucleophile | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Morpholine | DMF | 60°C | 75% |
Ester Hydrolysis and Decarboxylation
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, which can decarboxylate to form α-ketothiophene derivatives .
Reaction Pathway:
- Hydrolysis:
$$
\text{this compound} \xrightarrow{\text{HCl (aq), Δ}} \text{2-(5-Bromothiophen-2-yl)-2-oxoacetic acid}
$$ - Decarboxylation:
$$
\text{2-(5-Bromothiophen-2-yl)-2-oxoacetic acid} \xrightarrow{\Delta} \text{5-Bromothiophen-2-yl ketone} + \text{CO}_2
$$
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 90% | |
| Decarboxylation | 180°C, neat | 85% |
Condensation Reactions
The α-keto group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form conjugated systems .
Example Reaction:
$$
\text{this compound} + \text{Malononitrile} \xrightarrow{\text{NH}_4\text{OAc}} \text{Ethyl 2-(5-bromothiophen-2-yl)-2-cyanoacrylate}
$$
| Reagent | Catalyst | Yield | Conditions | Source |
|---|---|---|---|---|
| Malononitrile | NHOAc | 68% | Ethanol, reflux |
Cyclocondensation with Amines
The α-ketoester reacts with primary amines to form imidazo[1,2-a]pyrazine derivatives, a common motif in medicinal chemistry .
Example Reaction:
$$
\text{this compound} + \text{2-Aminopyrazine} \rightarrow \text{Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate}
$$
| Amine | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 2-Amino-3,5-dibromopyrazine | Dimethylcarbonate | 110°C | 50.6% |
Reduction of the α-Keto Group
The ketone moiety can be reduced to a secondary alcohol using agents like NaBH or LiAlH.
Reaction:
$$
\text{this compound} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Ethyl 2-(5-bromothiophen-2-yl)-2-hydroxyacetate}
$$
| Reducing Agent | Solvent | Yield | Conditions | Source |
|---|---|---|---|---|
| NaBH | MeOH | 70% | 0°C to RT |
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens (e.g., F, Cl) via Ullmann-type reactions using Cu catalysts .
Example Reaction:
$$
\text{this compound} + \text{CuI, KF} \rightarrow \text{Ethyl 2-(5-fluorothiophen-2-yl)-2-oxoacetate}
$$
| Halide Source | Catalyst | Yield | Conditions | Source |
|---|---|---|---|---|
| KF | CuI, DMF | 65% | 120°C, 24h |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a method analogous to involves reacting 5-bromothiophen-2-amine with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. Key parameters include:
- Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.
- Base selection : Triethylamine (TEA) is often used to scavenge HCl byproducts.
- Purification : Washing with aqueous K₂CO₃ removes unreacted starting materials. Yield optimization (e.g., 78.6% in ) requires stoichiometric precision and inert atmospheres to prevent hydrolysis of the oxoacetate group .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For disordered structures, implementing restraints or constraints improves model accuracy .
- NMR/IR : ¹H NMR confirms the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and thiophene protons (δ ~6.8–7.5 ppm). IR detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .
Q. How should researchers handle safety and storage of this compound?
- Safety : Use PPE (gloves, goggles) due to potential toxicity. Avoid inhalation; work in a fume hood.
- Storage : Store in airtight containers at –20°C to prevent degradation. Monitor for discoloration (indicative of bromine displacement or ester hydrolysis) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT-D) predict non-covalent interactions in derivatives of this compound?
Density Functional Theory with dispersion correction (DFT-D) calculates intermolecular forces (e.g., π-π stacking in thiophene rings or halogen bonding via the bromine atom). Key steps:
- Parameterization : Use atom-pairwise dispersion coefficients for Br/S interactions.
- Three-body terms : Include for systems with multiple aromatic moieties to refine binding energy estimates .
Q. What strategies resolve contradictions in synthetic yields or purity across studies?
- Byproduct analysis : LC-MS or HPLC identifies impurities (e.g., unreacted 5-bromothiophen-2-amine or ester hydrolysis products).
- Reaction monitoring : In situ IR or NMR tracks intermediate formation. For low yields, consider alternative solvents (e.g., THF instead of DCM) or catalysts (e.g., DMAP) .
Q. How can structural modifications enhance pharmacological activity (e.g., as a kinase inhibitor intermediate)?
- Bioisosteric replacement : Substitute the bromine atom with CF₃ or Cl to modulate electronic effects and binding affinity.
- Ester hydrolysis : Convert the ethyl group to a carboxylic acid for improved solubility in biological assays. and highlight similar modifications in anticoagulant intermediates, emphasizing the role of the thiophene ring in target engagement .
Q. What advanced crystallographic techniques address twinning or disorder in this compound’s crystal structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
